Propanolamine

Catalog No.
S577907
CAS No.
156-87-6
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanolamine

CAS Number

156-87-6

Product Name

Propanolamine

IUPAC Name

3-aminopropan-1-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2

InChI Key

WUGQZFFCHPXWKQ-UHFFFAOYSA-N

SMILES

C(CN)CO

Solubility

SOL IN WATER, ALCOHOL & ETHER
MISCIBLE WITH ACETONE & CHLOROFORM

Synonyms

1,3-Propanolamine; 1-Amino-3-hydroxypropane; 3-Propanolamine; β-Alaninol; 3-Hydroxy-1-propylamine; Propanolamine

Canonical SMILES

C(CN)CO

Propanolamine refers to a group of organic compounds that include 2-amino-1-propanol and 3-amino-1-propanol, characterized by the presence of both amine (-NH2) and alcohol (-OH) functional groups. These compounds are typically colorless to pale yellow liquids with a fishy odor and are known for their moderate toxicity upon ingestion or skin contact. Propanolamines are soluble in water and exhibit properties of both amines and alcohols, making them versatile in various

  • Low toxicity: Simple amino alcohols generally exhibit low toxicity.
  • Mild irritant: The amino group might cause mild skin or eye irritation upon contact.

  • Neutralization Reactions: They act as bases, neutralizing acids to form salts and water in exothermic reactions .
  • Formation of Schiff Bases: Aldehydes and ketones react with the primary amino group of propanolamines to form Schiff bases, which are important intermediates in organic synthesis .
  • Mannich Reaction: Compounds containing active hydrogen atoms can undergo a Mannich reaction with formaldehyde and propanolamines, leading to the formation of β-amino carbonyl compounds .
  • Alkylation: Propanolamines can react with alkyl halides or dimethyl sulfate to produce N-alkylated derivatives .

Propanolamines can be synthesized through several methods:

  • Ammonolysis of Propylene Oxide: A common industrial method involves treating propylene oxide with ammonia. This process yields a mixture of 1-amino-2-propanols and 2-amino-1-propanols, with the former being the major component .
  • Catalytic Amination: Isopropanolamines can be converted to 1,2-diaminopropane through catalytic amination under pressure .
  • Addition Reactions: The addition of amines to propylene oxide results in the formation of isopropanolamines, which can further react to yield various derivatives .

Propanolamines find utility across several industries:

  • Pharmaceuticals: They serve as intermediates in the synthesis of various drugs.
  • Agriculture: Used in formulations as surfactants or emulsifiers.
  • Cosmetics: Employed in personal care products due to their surfactant properties.
  • Industrial Chemicals: Act as corrosion inhibitors and solvents in various chemical processes .

Research indicates that propanolamines can interact with various chemical agents:

  • They may be incompatible with isocyanates and halogenated compounds, leading to potentially hazardous reactions .
  • In combination with strong reducing agents, they can generate flammable gases such as hydrogen .
  • Propanolamines also exhibit reactivity with epoxides and aldehydes, facilitating diverse synthetic pathways in organic chemistry .

Similar Compounds: Comparison

Propanolamine shares structural similarities with other amino alcohols. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
EthanolamineC2H7NOSimpler structure; widely used as a building block in pharmaceuticals.
IsopropanolamineC3H9NOContains branched structure; more sterically hindered than propanolamine.
2-AminoethanolC2H7NOShorter chain; primarily used as a solvent and reagent.
3-Aminopropan-2-olC3H9NOSecondary amine; less reactive than primary amines like propanolamine.

Propanolamine stands out due to its balance between reactivity and solubility, making it particularly useful in both industrial applications and synthetic organic chemistry .

Physical Description

N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4°C (54°F). Moderately toxic by ingestion.

Color/Form

COLORLESS LIQUID

XLogP3

-1.1

Boiling Point

369.5 °F at 760 mm Hg (USCG, 1999)
187.5 °C
187-188 °C @ 756 MM HG

Flash Point

175 °F (USCG, 1999)
175 °F

Density

0.982 at 68 °F (USCG, 1999)
0.9824 @ 26 °C/4 °C

LogP

-1.12 (LogP)

Melting Point

52 °F (USCG, 1999)
11.0 °C
12.4 °C

UNII

YMA7C44XGY

GHS Hazard Statements

Aggregated GHS information provided by 227 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (41.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

156-87-6

Wikipedia

3-aminopropanol

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Services
1-Propanol, 3-amino-: ACTIVE

Dates

Modify: 2023-08-15

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